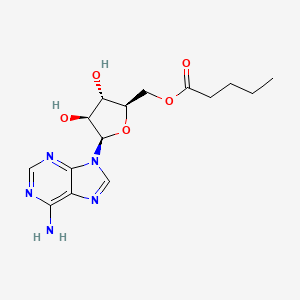

((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate

Description

Vidarabine 5’-valerate is a derivative of vidarabine, an antiviral compound. Vidarabine 5’-valerate is a prodrug of vidarabine, designed to enhance its delivery and efficacy .

Properties

CAS No. |

65926-31-0 |

|---|---|

Molecular Formula |

C15H21N5O5 |

Molecular Weight |

351.36 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pentanoate |

InChI |

InChI=1S/C15H21N5O5/c1-2-3-4-9(21)24-5-8-11(22)12(23)15(25-8)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,22-23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |

InChI Key |

UTXZRKUAJPWZOZ-UPSWMWPXSA-N |

SMILES |

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Isomeric SMILES |

CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Synonyms |

ARA-A-5'-valerate arabinofuranosyladenine 5'-valerate vidarabine 5'-valerate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vidarabine 5’-valerate involves the esterification of vidarabine with valeric acid. This process typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of vidarabine 5’-valerate can be achieved through a multi-enzymatic cascade reaction. This method involves the use of immobilized enzymes to catalyze the sequential phosphorylation and esterification of vidarabine . This approach offers high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Vidarabine 5’-valerate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to release vidarabine and valeric acid.

Oxidation and Reduction: These reactions can modify the functional groups on the vidarabine molecule, potentially altering its antiviral activity.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different analogs.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Vidarabine: The primary product formed from the hydrolysis of vidarabine 5’-valerate.

Valeric Acid: A byproduct of the hydrolysis reaction.

Various Analogs: Formed through substitution reactions.

Scientific Research Applications

Vidarabine 5’-valerate has several scientific research applications:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its ability to enhance the delivery of vidarabine to target cells.

Medicine: Explored for its potential to treat viral infections more effectively than vidarabine alone.

Industry: Utilized in the development of antiviral formulations and drug delivery systems

Mechanism of Action

Vidarabine 5’-valerate acts as a prodrug, which means it is converted into its active form, vidarabine, within the body. Vidarabine interferes with the synthesis of viral DNA by inhibiting viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Vidarabine: The parent compound of vidarabine 5’-valerate, used to treat viral infections.

Cytarabine: Another nucleoside analog with antiviral and anticancer properties.

Acyclovir: A widely used antiviral drug that also targets viral DNA polymerase.

Uniqueness

Vidarabine 5’-valerate is unique in its ability to enhance the delivery and efficacy of vidarabine. The esterification with valeric acid improves its lipophilicity, allowing for better penetration into target cells and tissues . This makes it a promising candidate for the development of more effective antiviral therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.